molecular formula C10H12ClFN2O2 B1379451 azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride CAS No. 1803608-47-0

azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride

Cat. No.: B1379451
CAS No.: 1803608-47-0
M. Wt: 246.66 g/mol
InChI Key: DDJDFXBPLQRJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structural features, which include a four-membered azetidine ring and a fluorophenyl group, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride typically involves the reaction of azetidine with 3-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-3-yl N-phenylcarbamate hydrochloride
  • Azetidin-3-yl N-(4-fluorophenyl)carbamate hydrochloride
  • Azetidin-3-yl N-(2-fluorophenyl)carbamate hydrochloride

Uniqueness

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for various applications .

Properties

IUPAC Name

azetidin-3-yl N-(3-fluorophenyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJDFXBPLQRJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.